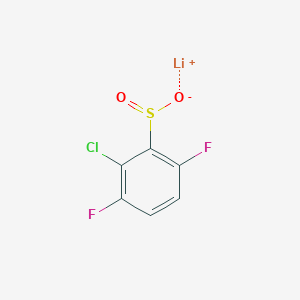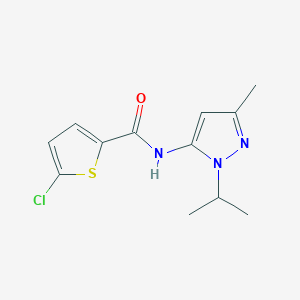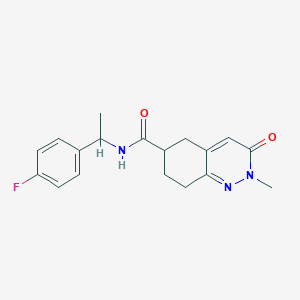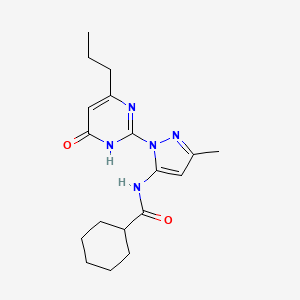
Lithium 2-Chloro-3,6-difluorobenzene sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-Chloro-3,6-difluorobenzene sulfinate, also known as LiCDs, is a lithium salt that has gained attention in scientific research due to its unique properties. LiCDs have been found to exhibit antimicrobial, antiviral, and antitumor activities, making them a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of Lithium 2-Chloro-3,6-difluorobenzene sulfinate is not fully understood. However, studies have suggested that this compound may inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA replication. This compound may also inhibit viral replication by interfering with viral entry and/or viral RNA synthesis. The antitumor activity of this compound may be due to their ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound have been found to have low toxicity in vitro and in vivo. In animal studies, this compound did not cause significant changes in body weight or organ weights. This compound also did not cause any significant changes in blood chemistry or hematological parameters. This compound have been shown to be rapidly absorbed and eliminated in rats, with a half-life of approximately 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium 2-Chloro-3,6-difluorobenzene sulfinate have several advantages for lab experiments. They are easy to synthesize, have high yield, and are relatively stable. This compound also have a broad spectrum of activity against bacteria, viruses, and cancer cells. However, this compound have some limitations. They are water-insoluble and require organic solvents for dissolution. This compound also have poor bioavailability, which may limit their therapeutic potential.
Direcciones Futuras
For Lithium 2-Chloro-3,6-difluorobenzene sulfinate may include:
1. Development of this compound as a novel class of antimicrobial, antiviral, and antitumor agents.
2. Optimization of the synthesis method to improve yield and purity.
3. Formulation of this compound for improved bioavailability and pharmacokinetics.
4. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
5. Investigation of the mechanism of action of this compound to better understand their biological effects.
6. Exploration of the potential of this compound as a tool for chemical biology research.
In conclusion, this compound are a promising candidate for drug development due to their unique properties. They have been found to exhibit antimicrobial, antiviral, and antitumor activities, and have low toxicity in vitro and in vivo. This compound have several advantages for lab experiments, but also have some limitations. Further research is needed to explore their therapeutic potential and mechanism of action.
Métodos De Síntesis
Lithium 2-Chloro-3,6-difluorobenzene sulfinate can be synthesized through a reaction between 2-chloro-3,6-difluorobenzenesulfonyl chloride and lithium hydroxide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature. The yield of the reaction is high, and the product can be obtained through simple filtration and washing.
Aplicaciones Científicas De Investigación
Lithium 2-Chloro-3,6-difluorobenzene sulfinate have been extensively studied for their antimicrobial, antiviral, and antitumor activities. In vitro studies have shown that this compound have potent antibacterial activity against both gram-positive and gram-negative bacteria, including drug-resistant strains. This compound have also been found to inhibit the replication of several viruses, including HIV-1, Zika virus, and influenza A virus. In addition, this compound have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
lithium;2-chloro-3,6-difluorobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S.Li/c7-5-3(8)1-2-4(9)6(5)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWGVDGGHIDGD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1F)S(=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)
![4-N-[1-(Benzenesulfonyl)piperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2746908.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)






![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)
![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)
